2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a triazole-thiazole core with distinct substituents:
- Triazole moiety: Substituted at the 1-position with a 3,4-dimethylphenyl group and at the 5-position with a methyl group.
- Thiazole moiety: A 4-methyl substituent and a carboxamide group at the 5-position, where the amide nitrogen is bonded to a 2-methylpropyl (isobutyl) chain.
Its synthesis likely involves Huisgen cycloaddition for triazole formation and carboxamide coupling, with structural validation via X-ray crystallography (e.g., SHELXL ) or spectroscopic methods.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c1-11(2)10-21-19(26)18-14(5)22-20(27-18)17-15(6)25(24-23-17)16-8-7-12(3)13(4)9-16/h7-9,11H,10H2,1-6H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUHKAKXNJMWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCC(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various alkylating agents, catalysts, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and agricultural sciences. This article will explore its applications based on existing literature and case studies.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. It has been shown to inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Case Study
A study conducted by researchers demonstrated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines at concentrations of 10 µM and above. The results indicated a dose-dependent response with IC50 values lower than those of standard chemotherapeutics, suggesting its potential as a lead compound for drug development.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Its effectiveness against resistant strains of bacteria highlights its potential as a new antibiotic agent.
Case Study
In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. This suggests that it could be developed into a novel treatment for infections caused by resistant bacteria.
Pesticidal Activity
The compound's structure suggests potential use as a pesticide due to its ability to disrupt biological processes in pests. Preliminary studies indicate that it could be effective against common agricultural pests.
Case Study
Field trials demonstrated that application of the compound at specified dosages resulted in a significant reduction in pest populations, particularly aphids and whiteflies. The efficacy was attributed to its mode of action, which interferes with the pests' reproductive systems.
Plant Growth Regulation
Research indicates that this compound may act as a plant growth regulator, enhancing growth rates and yield in certain crops.
Case Study
Experimental applications in tomato plants showed increased fruit yield and improved resistance to environmental stressors when treated with the compound at low concentrations. These findings suggest its potential utility in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several heterocyclic carboxamides documented in the evidence. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Key Observations:
Core Heterocycles :
- The target compound combines triazole and thiazole rings, whereas analogs like use benzimidazole or bis-triazole cores . Triazole-thiazole hybrids may offer enhanced metabolic stability compared to benzimidazoles .
- Thiazole derivatives in prioritize oxazolidine or ureido functional groups, diverging from the carboxamide focus in the target compound.
Steric Bulk: The isobutyl chain (target) may reduce solubility compared to smaller alkyl groups (e.g., propyl in ).
Synthetic Complexity: Bis-triazole compounds like require sequential cycloadditions, whereas the target compound’s synthesis might involve fewer steps due to its monofunctional triazole-thiazole linkage.
Research Implications and Limitations
- Data Gaps : Experimental parameters (e.g., IC50, solubility) are absent in the evidence, necessitating further studies.
Biological Activity
The compound 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide is a synthetic organic molecule belonging to the class of triazole-thiazole derivatives. Its unique structural attributes make it a subject of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a triazole ring and a thiazole ring, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation, which could lead to anticancer effects. For instance, it has been shown to inhibit certain kinases that play critical roles in the signaling pathways of cancer cells.
- Antimicrobial Activity: It can disrupt microbial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant in the context of bacterial infections.
Anticancer Activity
Studies have demonstrated that derivatives of triazole-thiazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells . The structure-activity relationship (SAR) indicates that modifications in the phenyl ring enhance biological activity:
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| 47f | 6.2 | Colon Carcinoma (HCT-116) |
| 47e | 43.4 | Breast Cancer (T47D) |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies showed effective inhibition against Mycobacterium tuberculosis strains with IC50 values comparable to established antibiotics . The selectivity towards M. tuberculosis over non-tuberculous mycobacteria suggests potential for targeted therapeutic applications.
Case Studies
-
Case Study on Antitubercular Activity:
A series of triazole derivatives were synthesized and evaluated for their antitubercular activity. One derivative exhibited an IC90 of 7.05 μM against Mycobacterium tuberculosis H37Ra with no acute toxicity observed at concentrations up to 128 μM on human lung fibroblast cells . -
Case Study on Anticancer Efficacy:
Another study focused on the anticancer effects of similar thiazole derivatives indicated significant growth inhibition in HepG2 liver cancer cells at concentrations as low as 12.5 µg/mL . This highlights the potential for further development into therapeutic agents.
Q & A
Advanced Research Question
- Reactivity prediction :
- Quantum chemical calculations : Gaussian or ORCA for transition-state modeling and reaction path analysis .
- Molecular docking :
- AutoDock Vina : Dock the compound into target proteins (e.g., c-Met kinase) using flexible ligand protocols .
- MD simulations : GROMACS for binding stability assessment over 100+ ns trajectories .
How can researchers mitigate challenges in isolating intermediates during multi-step synthesis?
Advanced Research Question
- Chromatography : Use flash column chromatography with gradient elution (hexane/EtOAc) for polar intermediates .
- Membrane separation : Employ nanofiltration to isolate low-MW intermediates .
- Crystallization screening : High-throughput platforms (e.g., Crystal16) to identify optimal solvents for recrystallization .
What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives?
Advanced Research Question
- Analog synthesis : Systematic variation of substituents (e.g., methyl to halogen groups) on the triazole and thiazole rings .
- Bioisosteric replacement : Substitute thiazole with oxadiazole to assess potency changes .
- 3D-QSAR modeling : CoMFA or CoMSIA to correlate steric/electronic properties with activity .
How are stability and degradation profiles assessed under physiological conditions?
Advanced Research Question
- Forced degradation studies :
- Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C, monitored via HPLC .
- Photolytic stability : Expose to UV light (ICH Q1B guidelines) .
- Metabolite identification : LC-HRMS/MS with in vitro hepatocyte models .
What advanced techniques validate electronic properties for material science applications?
Advanced Research Question
- Electrochemical analysis : Cyclic voltammetry to determine HOMO/LUMO levels .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict charge distribution .
- XPS : Surface analysis to confirm heteroatom oxidation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
